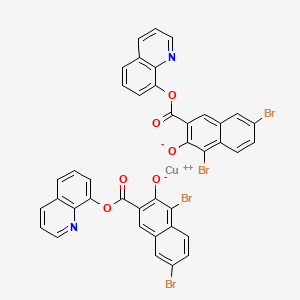
8-Quinolinolium 4',7'-dibromo-3'-hydroxy-2'-naphthoate, copper (II) chelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate is a complex compound with the molecular formula C40H20Br4CuN2O6 This compound is known for its unique chemical structure, which includes a quinolinolium moiety and a naphthoate group, both of which are brominated and hydroxylated The copper (II) ion is chelated by these groups, forming a stable complex
Méthodes De Préparation
The synthesis of 8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate typically involves multiple steps. The initial step often includes the bromination of quinolinolium and naphthoate precursors. This is followed by the hydroxylation of the naphthoate group. The final step involves the chelation of the copper (II) ion with the brominated and hydroxylated quinolinolium and naphthoate groups under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The copper (II) ion can be reduced to copper (I) under certain conditions.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its stable chelate structure.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential neuroprotective effects.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate involves its ability to chelate metal ions, particularly copper (II). This chelation stabilizes the compound and allows it to interact with various molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The molecular pathways involved include the inhibition of metalloproteinases and the generation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Copper (II) acetate: Used as a catalyst in organic synthesis.
Propriétés
Numéro CAS |
63717-34-0 |
|---|---|
Formule moléculaire |
C40H20Br4CuN2O6 |
Poids moléculaire |
1007.8 g/mol |
Nom IUPAC |
copper;1,6-dibromo-3-quinolin-8-yloxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/2C20H11Br2NO3.Cu/c2*21-13-6-7-14-12(9-13)10-15(19(24)17(14)22)20(25)26-16-5-1-3-11-4-2-8-23-18(11)16;/h2*1-10,24H;/q;;+2/p-2 |
Clé InChI |
OANPRVVKDKDEMU-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C(=C1)OC(=O)C3=C(C(=C4C=CC(=CC4=C3)Br)Br)[O-])N=CC=C2.C1=CC2=C(C(=C1)OC(=O)C3=C(C(=C4C=CC(=CC4=C3)Br)Br)[O-])N=CC=C2.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


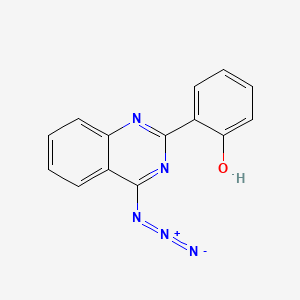
![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
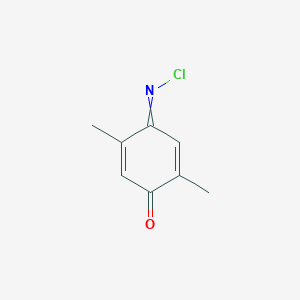

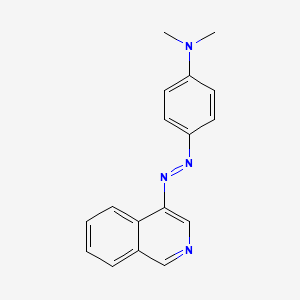
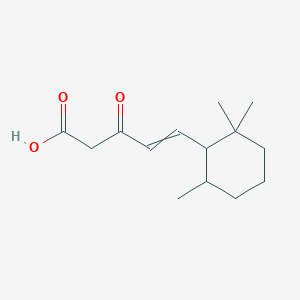
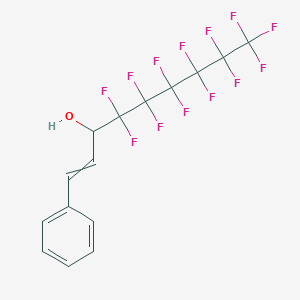



![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
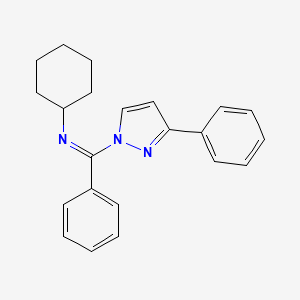
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
